L-Lysine-d4 Methyl Ester Dihydrochloride
Description
L-Lysine-d4 Methyl Ester Dihydrochloride (CAS: 1331896-92-4) is a deuterated derivative of lysine, an essential amino acid. Its molecular formula is C₇H₁₄D₄Cl₂N₂O₂ (molecular weight: 237.16 g/mol), featuring four deuterium atoms at positions 4,4,5,5 of the lysine backbone. This compound is a white solid soluble in polar solvents like DMSO, methanol, and water . As an isotopic labeled analogue, it serves critical roles in metabolic tracing, pharmacokinetic studies, and analytical applications (e.g., NMR, mass spectrometry) where deuterium substitution minimizes interference from endogenous compounds .
Properties
CAS No. |
1331896-92-4 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
164.241 |
IUPAC Name |
methyl (2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoate |
InChI |
InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2 |
InChI Key |
KPNBUPJZFJCCIQ-ILLLFLQQSA-N |
SMILES |
COC(=O)C(CCCCN)N |
Synonyms |
L-Lysine-d4 Methyl Ester DiHydrochloride; Methyl L-Lysinate-d4 Hydrochloride; NSC 83256-d4; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-d4 Methyl Ester Dihydrochloride typically involves the esterification of L-Lysine with methanol in the presence of an acid catalyst, followed by the introduction of deuterium atoms. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvent: Methanol is used as the solvent for the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification followed by purification processes such as crystallization or chromatography to obtain the pure compound. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysine-d4 Methyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
L-Lysine-d4 Methyl Ester Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard to quantify proteins and peptides.
Metabolic Studies: Traces metabolic pathways and interactions in biological systems.
Protein Interaction Studies: Helps in studying protein-protein interactions and protein folding.
Drug Development: Used in the development and testing of new pharmaceuticals.
Biological Research: Investigates the role of lysine in various biological processes.
Mechanism of Action
The mechanism of action of L-Lysine-d4 Methyl Ester Dihydrochloride involves its incorporation into metabolic pathways where lysine plays a role. The deuterium atoms act as tracers, allowing researchers to follow the compound through various biochemical processes. This helps in understanding the molecular targets and pathways involved in lysine metabolism and its effects on cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogues and Isotopic Variants
Non-Deuterated Lysine Derivatives
L-Lysine Methyl Ester Dihydrochloride (CAS: 26348-70-9)
- Molecular Formula: C₇H₁₆Cl₂N₂O₂ (non-deuterated).
- Molecular Weight : ~235.12 g/mol (vs. 237.16 g/mol for the deuterated form).
- Applications : Used in peptide synthesis and as a building block in organic chemistry. The absence of deuterium makes it unsuitable for isotope-based tracing but cost-effective for general lab use .
L-Lysine-4,4,5,5-d4 Hydrochloride (CAS: 284664-96-6)
Methyl Ester Dihydrochlorides of Other Amino Acids
L-Histidine Methyl Ester Dihydrochloride (CAS: 7382-51-6)
- Structure : Features an imidazole side chain instead of lysine’s primary amine.
- Applications : Used in crystallography and enzyme inhibition studies due to histidine’s role in catalytic sites .
- Solubility : Similar polar solvent compatibility but differs in reactivity due to the aromatic imidazole group .
D-Leucine Methyl Ester Hydrochloride (CAS: 5845-53-4)
- Structure: Branched-chain amino acid with a chiral center (D-configuration).
Isotopic Variants in Related Compounds
CML-d4 (N-epsilon-carboxymethyl-[D4]-L-Lysine)
- Structure : Carboxymethylated lysine with deuterium at positions 4,4,5,4.
- Applications : Biomarker for advanced glycation end-products (AGEs) in diabetes research. The deuterium aids quantification via LC-MS .
Ecgonine Methylester-D3.HCl
Physicochemical and Functional Comparisons
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Atoms | Key Functional Groups |
|---|---|---|---|---|
| L-Lysine-d4 Methyl Ester Dihydrochloride | C₇H₁₄D₄Cl₂N₂O₂ | 237.16 | 4 | Methyl ester, dihydrochloride |
| L-Lysine Methyl Ester Dihydrochloride | C₇H₁₆Cl₂N₂O₂ | 235.12 | 0 | Methyl ester, dihydrochloride |
| L-Histidine Methyl Ester Dihydrochloride | C₇H₁₁Cl₂N₃O₂ | 240.09 | 0 | Imidazole, methyl ester |
| CML-d4 | C₈H₁₂D₄N₂O₄ | 208.25 | 4 | Carboxymethyl, amine |
Q & A
Q. What are the critical steps in synthesizing L-Lysine-d4 Methyl Ester Dihydrochloride to ensure high isotopic purity?
- Methodological Answer : Synthesis involves deuterium incorporation at specific carbon positions (e.g., 4,4,5,5-d4 labeling) via catalytic exchange or reduction reactions. Key steps include:
- Dissolving L-lysine hydrochloride in glacial acetic acid with salicylic aldehyde as a catalyst to facilitate deuterium exchange .
- Heating the reaction mixture under controlled pH (4.0–6.0) to minimize racemization .
- Conversion to the dihydrochloride salt using concentrated HCl, followed by purification via reversed-phase HPLC or recrystallization to achieve >98% isotopic purity .
Critical parameters: Temperature (<80°C), reaction time (24–48 hours), and deuterium source (e.g., D₂O or deuterated reagents) to prevent isotopic dilution .
Q. How does this compound improve sensitivity in mass spectrometry (MS)-based proteomics compared to non-deuterated lysine?
- Methodological Answer : The deuterium labeling introduces a mass shift (+4 Da per labeled lysine residue), enabling precise quantification in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Key advantages:
- Reduced signal overlap in MS spectra, enhancing resolution for low-abundance proteins .
- Compatibility with high-resolution MS platforms (e.g., Orbitrap) to resolve isotopic clusters .
Experimental protocol: - Culture cells in media containing this compound (≥95% isotopic enrichment) for 5–7 cell divisions to ensure full protein incorporation .
- Combine labeled and unlabeled samples for multiplexed quantification, using software like MaxQuant for data deconvolution .
Advanced Research Questions
Q. What strategies mitigate isotopic interference when using this compound in metabolic flux analysis?
- Methodological Answer : Isotopic interference arises from natural abundance isotopes or incomplete labeling. Mitigation approaches:
- Pre-experiment validation : Measure isotopic purity via LC-MS/MS with a Q-Exactive instrument; discard batches with <95% deuterium incorporation .
- Data correction : Apply algorithms (e.g., IsoCor) to account for natural isotope contributions in flux calculations .
- Cell culture optimization : Use dialyzed fetal bovine serum to eliminate unlabeled lysine, ensuring consistent labeling efficiency .
Case study: In a 2024 study, incomplete labeling (90% purity) led to 15% overestimation of protein turnover rates, resolved by adjusting MS acquisition parameters (resolution >70,000) .
Q. How can researchers validate the stereochemical stability of this compound under physiological conditions?
- Methodological Answer : Racemization (conversion to D-isomer) can occur at high temperatures or extreme pH. Validation steps:
- Chiral HPLC analysis : Use a Crownpak CR-I column with a mobile phase of perchloric acid (pH 2.0) to separate L- and D-lysine derivatives. Retention time shifts indicate racemization .
- Stability testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours; <2% racemization is acceptable for cell-based assays .
Note: Methyl ester hydrolysis at neutral pH may release free lysine-d4, requiring quantification via NMR (¹H and ²H spectra) to confirm structural integrity .
Q. What experimental designs address contradictions in protein turnover rates observed with L-Lysine-d4 Methyl Eester Dihydrochloride across studies?
- Methodological Answer : Discrepancies often stem from variable labeling durations or cell-type-specific metabolism. Recommended workflow:
- Time-course experiments : Track labeling kinetics using pulse-chase SILAC, sampling at 24-hour intervals to identify equilibrium points .
- Cross-validation : Compare with ¹³C-labeled lysine data to distinguish isotope-specific effects from biological variability .
- Statistical modeling : Apply Bayesian frameworks to integrate MS data with metabolic network models, reducing noise from incomplete labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
